Ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with an ethyl ester group, a propan-2-yl group, and a 5-methyl-1,3-oxazol-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-methyl-1,3-oxazole derivative, which is then reacted with a suitable pyrrolidine precursor. The key steps include:
Formation of 5-methyl-1,3-oxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation of Pyrrolidine: The pyrrolidine ring is alkylated using the 5-methyl-1,3-oxazol-2-ylmethyl group under controlled conditions to ensure selective substitution.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the ester group or other functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the oxazole or pyrrolidine substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound can be used to study the interactions of oxazole derivatives with biological targets, such as enzymes or receptors.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding or π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
Ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate is unique due to its combination of a pyrrolidine ring with an oxazole moiety, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
ethyl 1-[(5-methyl-1,3-oxazol-2-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-19-14(18)15(11(2)3)6-7-17(10-15)9-13-16-8-12(4)20-13/h8,11H,5-7,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYGRHASIPPJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(C1)CC2=NC=C(O2)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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